(R)-Enantiomer: Enhanced DAT & NET Affinity
The (R)-enantiomer of 1-Phenyl-2-pyrrolidin-1-ylethanol (as part of the larger phenylpiracetam scaffold) demonstrates a significant, quantifiable difference in binding affinity for key monoamine transporters compared to its (S)-enantiomer. Specifically, the (R)-enantiomer acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), while the (S)-enantiomer shows no such activity [1]. This stark difference in pharmacological profile is a primary driver for selecting a specific enantiomer for research applications.
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition (Ki) |
|---|---|
| Target Compound Data | (R)-enantiomer: Ki = 17.9 nM |
| Comparator Or Baseline | (S)-enantiomer: No activity reported |
| Quantified Difference | >100-fold difference (active vs. inactive) |
| Conditions | Human DAT expressed in HEK293F cells; inhibition of uptake measured |
Why This Matters
This data provides a clear, quantitative rationale for selecting the (R)-enantiomer over the (S)-enantiomer or the racemate for research focused on DAT-mediated mechanisms.
- [1] BindingDB. (n.d.). Affinity Data for BDBM388537 (US9944618, Compound ID No. 71). View Source
